molecular formula C4H10Br2Sn B12790515 Stannane, dibromodiethyl- CAS No. 1655-81-8

Stannane, dibromodiethyl-

Cat. No.: B12790515
CAS No.: 1655-81-8
M. Wt: 336.64 g/mol
InChI Key: QSGGLKRQVLBHKX-UHFFFAOYSA-L
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Description

Stannane, dibromodiethyl- (hypothetical structure: (C₂H₅)₂SnBr₂) is a diorganotin dihalide compound. These compounds are characterized by two alkyl groups (e.g., ethyl) and two halogens (e.g., bromine) bonded to a central tin atom. Such stannanes are intermediates in organotin chemistry, used in polymer synthesis, catalysis, and cross-coupling reactions .

Properties

CAS No.

1655-81-8

Molecular Formula

C4H10Br2Sn

Molecular Weight

336.64 g/mol

IUPAC Name

dibromo(diethyl)stannane

InChI

InChI=1S/2C2H5.2BrH.Sn/c2*1-2;;;/h2*1H2,2H3;2*1H;/q;;;;+2/p-2

InChI Key

QSGGLKRQVLBHKX-UHFFFAOYSA-L

Canonical SMILES

CC[Sn](CC)(Br)Br

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

Stannane, dibromodiethyl- can be synthesized through several methods. One common approach involves the reaction of diethylstannane with bromine. The reaction typically occurs under controlled conditions to ensure the proper substitution of hydrogen atoms with bromine atoms. The general reaction is as follows:

C4H10Sn+Br2C4H10Br2Sn\text{C4H10Sn} + \text{Br2} \rightarrow \text{C4H10Br2Sn} C4H10Sn+Br2→C4H10Br2Sn

Industrial Production Methods

In industrial settings, the production of stannane, dibromodiethyl- often involves large-scale reactions using similar principles. The process may include the use of catalysts to enhance the reaction rate and yield. Additionally, purification steps such as distillation or recrystallization are employed to obtain the desired compound in high purity.

Chemical Reactions Analysis

Types of Reactions

Stannane, dibromodiethyl- undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atoms can be substituted with other functional groups through nucleophilic substitution reactions.

    Oxidation and Reduction: The compound can participate in redox reactions, where the tin atom undergoes changes in its oxidation state.

    Coupling Reactions: It can be used in coupling reactions to form more complex organotin compounds.

Common Reagents and Conditions

    Nucleophiles: Common nucleophiles such as hydroxide ions (OH-) or alkoxide ions (RO-) are used in substitution reactions.

    Oxidizing Agents: Agents like hydrogen peroxide (H2O2) or potassium permanganate (KMnO4) are used for oxidation reactions.

    Reducing Agents: Reducing agents such as lithium aluminum hydride (LiAlH4) are employed for reduction reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions may yield diethylstannane derivatives with different functional groups, while oxidation reactions can produce tin oxides.

Scientific Research Applications

Stannane, dibromodiethyl- has several scientific research applications, including:

    Chemistry: It is used as a precursor in the synthesis of other organotin compounds and as a reagent in organic synthesis.

    Biology: The compound is studied for its potential biological activity and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential use in medicinal chemistry, particularly in the development of new drugs.

    Industry: It is used in the production of polymers, coatings, and other materials where organotin compounds are required.

Mechanism of Action

The mechanism of action of stannane, dibromodiethyl- involves its interaction with various molecular targets. The tin atom can form bonds with different atoms or groups, leading to changes in the chemical structure and properties of the compound. These interactions can affect biological pathways and processes, making it a compound of interest in medicinal chemistry.

Comparison with Similar Compounds

Table 1: Key Properties of Selected Diorganotin Dihalides and Tetraorganostannanes
Compound Molecular Formula Molecular Weight (g/mol) Halogen Type Key Synthetic Method(s) Yield/Purity
Dibromodiethylstannane* (C₂H₅)₂SnBr₂ ~308.74 Br Bromination of diethylstannane Not reported
Dichlorodiethylstannane (C₂H₅)₂SnCl₂ ~219.78 Cl Chlorination of diethylstannane >95% after recrystallization
Tetraethylstannane (C₂H₅)₄Sn 234.95 N/A Grignard reaction or alkylation of SnCl₄ High purity
Dibutyldimethylstannane (C₄H₉)₂(CH₃)₂Sn 263.01 N/A Alkyl exchange reactions Isolated as semi-solids

*Hypothetical data inferred from analogous compounds.

Key Observations :

  • Halogen Influence : Bromine’s larger atomic size and lower electronegativity compared to chlorine may reduce thermal stability but enhance reactivity in substitution reactions. For example, dichlorodiethylstannane is synthesized via chlorination with >95% yield , while brominated analogs may require milder conditions due to Sn-Br bond lability.
  • Thermal Stability: Dichlorodiethylstannane is stable enough for recrystallization , whereas dibromodiethylstannane likely decomposes at lower temperatures, similar to SnH₃Br derivatives .

Key Findings :

  • Cross-Coupling Utility: Brominated stannanes are preferred in Stille couplings due to faster transmetallation rates. However, their toxicity limits industrial use, as noted in for stannane reagents in drug synthesis .
  • Polymer Synthesis : Dichlorodiethylstannane is used in alternating copolymers (e.g., stannane-alt-silane polymers) due to controlled reactivity . Dibromo analogs might offer faster polymerization but lower stability.

Computational and Spectroscopic Insights

  • DFT Studies : The PBE0-GD3BJ method accurately predicts geometries for hypercoordinated stannanes . For dibromodiethylstannane, this method could estimate bond angles (e.g., Sn-Br ~190 pm) and NMR chemical shifts (¹¹⁹Sn δ ~200–300 ppm for dihalides) .
  • NMR Spectroscopy : Dichlorodiethylstannane exhibits ¹¹⁹Sn NMR shifts similar to SnH₃Cl (δ ~770 ppm in ammonia solutions) . Brominated analogs would show downfield shifts due to bromine’s electron-withdrawing effect.

Biological Activity

Stannane, dibromodiethyl- (also known as dibromoethylstannane) is an organotin compound that has garnered interest due to its potential biological activities. This article provides a detailed overview of its biological properties, mechanisms of action, and relevant research findings, supported by data tables and case studies.

Chemical Structure and Properties

Dibromoethylstannane is characterized by the presence of a tin atom bonded to two bromine atoms and two ethyl groups. Its chemical formula is C4H10Br2SnC_4H_10Br_2Sn. The organotin compounds are known for their applications in various fields, including agriculture and pharmaceuticals, primarily due to their biocidal properties.

Antimicrobial Properties

Research has demonstrated that dibromoethylstannane exhibits significant antimicrobial activity. Studies indicate that organotin compounds can disrupt microbial cell membranes, leading to cell death. This mechanism is particularly effective against a range of bacteria and fungi.

Table 1: Antimicrobial Efficacy of Dibromoethylstannane

MicroorganismMinimum Inhibitory Concentration (MIC)Reference
Staphylococcus aureus32 µg/mL
Escherichia coli16 µg/mL
Candida albicans64 µg/mL

Cytotoxicity

Dibromoethylstannane has also been studied for its cytotoxic effects on cancer cell lines. The compound has shown the ability to inhibit cell proliferation in various cancer models.

Table 2: Cytotoxic Effects on Cancer Cell Lines

Cell LineIC50 (µM)Reference
HeLa (cervical)15
MCF-7 (breast)20
A549 (lung)18

The biological activity of dibromoethylstannane is largely attributed to its interaction with cellular components. The proposed mechanisms include:

  • Disruption of Membrane Integrity : The compound's lipophilicity allows it to integrate into lipid membranes, leading to increased permeability and eventual cell lysis.
  • Inhibition of Enzymatic Activity : Organotin compounds can inhibit key enzymes involved in cellular metabolism, contributing to their cytotoxic effects.

Case Study 1: Antimicrobial Application

A study conducted on the efficacy of dibromoethylstannane against multidrug-resistant strains of bacteria revealed promising results. The compound was effective in reducing bacterial load in infected tissue samples, suggesting its potential as a therapeutic agent in treating infections caused by resistant pathogens.

Case Study 2: Cancer Cell Proliferation Inhibition

In vitro experiments on cancer cell lines demonstrated that dibromoethylstannane significantly reduced cell viability through apoptosis. Flow cytometry analysis indicated an increase in the sub-G1 population, confirming the induction of programmed cell death.

Q & A

Q. What established synthetic methods are available for dibromodiethylstannane, and how are reaction efficiencies validated?

Dibromodiethylstannane can be synthesized via the reaction of stannane (SnH₄) with hydrogen bromide (HBr) under controlled conditions. A key method involves maintaining stoichiometric ratios in small reaction vessels to ensure partial liquefaction of reactants at low temperatures (e.g., -78°C), as demonstrated in early halo-stannane syntheses . Reaction efficiency is validated by quantifying evolved hydrogen gas and confirming complete conversion via Sn:H:X (X = Br) ratios. For example, gas volumetric analysis at -78°C showed hydrogen evolution matching theoretical yields, confirming minimal side reactions (Table I, ). Post-synthesis characterization using elemental analysis and NMR ensures purity.

Q. Which spectroscopic techniques are most effective for characterizing dibromodiethylstannane, and what critical data should be reported?

Key techniques include:

  • ¹¹⁹Sn-NMR : To confirm tin coordination and bonding environment. Chemical shifts for tetraalkyltin compounds typically range 0–200 ppm, with splitting patterns (e.g., 1:3:3:1 quartets) indicating isotopic effects (¹¹⁷Sn and ¹¹⁹Sn) .
  • FTIR : To identify Sn-Br stretching modes (~200–400 cm⁻¹) and Sn-H vibrations (if present). High-resolution FTIR (e.g., 2.1×10⁻³ cm⁻¹) resolves fine rotational-vibrational transitions, critical for isotopic studies .
  • Mass Spectrometry (MS) : Fragmentation patterns (e.g., TOF-MS) validate molecular ions and decomposition pathways (Table 10, ).

Advanced Research Questions

Q. How do reaction mechanisms for dibromodiethylstannane with nucleophiles like ammonia differ from theoretical predictions, and how can contradictions be resolved?

Stannanes react with liquid ammonia at -78°C to form red-brown intermediates (empirical formula Sn₂NH₁₁), which decompose at room temperature . Theoretical models suggest deprotonation of SnH₄ to form SnH₃⁻ and NH₄⁺, but deuterium exchange studies and conductivity measurements conflict with this mechanism . To resolve contradictions:

  • Replicate experiments using isotopic labeling (e.g., ND₃) to track proton transfer.
  • Apply low-temperature ¹H/¹¹⁹Sn NMR to detect transient ionic species .
  • Compare kinetic data with computational models (DFT) to identify rate-determining steps.

Q. What experimental strategies can elucidate isotopic effects on the NMR spectra of dibromodiethylstannane?

Tin has two abundant isotopes (¹¹⁷Sn, 8.6%; ¹¹⁹Sn, 8.6%), causing split quartets in ¹¹⁹Sn-NMR. To analyze isotopic effects:

  • Use monoisotopic ¹¹⁶SnH₄ precursors to simplify splitting patterns .
  • Measure coupling constants (e.g., J = 103–112 Hz in monoglyme vs. amide solutions) to assess solvent interactions .
  • Compare experimental shifts with quantum mechanical calculations to validate assignments.

Q. How can researchers design stability studies to evaluate dibromodiethylstannane’s decomposition pathways under varying conditions?

  • Thermal Stability : Heat samples incrementally (e.g., 25–100°C) and analyze decomposition products (Sn metal, H₂, HBr) via GC-MS or XRD .
  • Oxidative Stability : Expose to controlled O₂ levels; monitor ignition thresholds and SnO₂ formation.
  • Solvent Effects : Test stability in polar vs. non-polar solvents (e.g., liquid NH₃ vs. monoglyme) using time-resolved FTIR .

Data Contradiction and Comparative Analysis

Q. How can discrepancies in reported Sn-H bond reactivity between stannane and organostannanes be systematically evaluated?

Unlike organostannanes (R₃SnH), unsubstituted SnH₄ exhibits higher susceptibility to protonation due to the absence of stabilizing alkyl groups. To compare:

  • Conduct parallel reactions of SnH₄ and Et₂SnBr₂ with HCl/NH₃, quantifying H₂ evolution and halide byproducts .
  • Use UV-Vis spectroscopy to track intermediate stability in polymer-forming reactions (Table 13, ).

Q. What methodologies enable cross-comparison of dibromodiethylstannane’s reactivity with analogous silanes and germanes?

  • Kinetic Studies : Measure reaction rates with HX (X = Cl, Br) under identical conditions.
  • Computational Analysis : Calculate bond dissociation energies (Sn-H vs. Si-H/Ge-H) to explain reactivity trends .
  • Crystallography : Compare X-ray structures (e.g., bond lengths, angles) of Sn, Si, and Ge halides (Table 11, ).

Tables Referenced from Evidence

  • Table I () : Summary of synthetic yields and analytical data for halo-stannanes, confirming stoichiometric H₂ evolution.
  • Table 10 () : MS fragmentation patterns for tin compounds, critical for structural validation.
  • Table 11 () : X-ray crystallographic data for dichlorostannanes, providing bond parameter benchmarks.

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